

Application Note: Characterization of Bacillosporin C using Mass Spectrometry

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Compound of Interest

Compound Name: *Bacillosporin C*

Cat. No.: *B8069811*

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Introduction

Bacillosporin C is a dimeric oxaphenalenone antibiotic first isolated from the fungus *Talaromyces bacillosporus*.^[1] Unlike the name might suggest, it is not a product of *Bacillus* species. Structurally, it belongs to a class of complex polyketides known for their diverse biological activities, including antibiotic and antitumor properties. Accurate structural characterization is paramount for its development as a potential therapeutic agent. This application note provides a detailed protocol for the characterization of **Bacillosporin C** using modern mass spectrometry techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and molecular weight determination, and High-Resolution Mass Spectrometry (HRMS) with tandem MS (MS/MS) for structural elucidation.

Molecular Structure of Bacillosporin C

Bacillosporin C is a complex dimeric molecule featuring a heptacyclic ring system. Its structure was established through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).^{[1][2]}

Table 1: Physicochemical Properties of **Bacillosporin C**

Property	Value	Reference
Molecular Formula	C ₂₇ H ₁₈ O ₉	[3]
Molecular Weight	498.43 g/mol	[3]
Producing Organism	Talaromyces bacillosporus	[1]

Experimental Protocols

Sample Preparation

Effective characterization of **Bacillosporin C** begins with proper sample preparation to ensure high-quality data.

Protocol 1: Extraction of **Bacillosporin C** from Fungal Culture

- Fungal Cultivation: Culture *Talaromyces bacillosporus* in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid medium (e.g., rice solid medium) to induce the production of secondary metabolites.
- Extraction:
 - For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an organic solvent such as ethyl acetate.
 - For solid cultures, extract the entire culture with ethyl acetate.
- Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.
- Purification (Optional but Recommended):
 - Subject the crude extract to column chromatography on silica gel.
 - Further purify the fractions containing **Bacillosporin C** using preparative High-Performance Liquid Chromatography (HPLC).

- Final Sample Preparation for MS: Dissolve the purified **Bacillosporin C** or the enriched extract in a solvent compatible with LC-MS analysis, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS Analysis for Separation and Molecular Weight Determination

LC-MS is a powerful technique for separating complex mixtures and determining the molecular weights of the components.

Protocol 2: LC-MS Method

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
- LC Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is suitable for the separation of oxaphenalenones.
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL.
- MS Detection:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for this class of compounds.
- Scan Range: m/z 100-1000.

Expected Results: The LC-MS analysis should yield a chromatogram showing a peak corresponding to **Bacillosporin C**. The mass spectrum of this peak will show the protonated molecule $[M+H]^+$ at m/z 499.1080.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Structural Elucidation

HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule. Tandem MS (MS/MS) provides fragmentation information that helps in elucidating the structure.

Protocol 3: HRMS and MS/MS Analysis

- Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
- Ionization Mode: ESI in positive ion mode.
- Accurate Mass Measurement: Obtain a high-resolution mass spectrum of the $[M+H]^+$ ion. The measured mass should be within 5 ppm of the calculated exact mass of $C_{27}H_{19}O_9^+$ (499.1080).
- Tandem MS (MS/MS):
 - Select the $[M+H]^+$ ion (m/z 499.1) as the precursor ion for fragmentation.
 - Apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

Data Presentation and Interpretation

Table 2: High-Resolution Mass Spectrometry Data for **Bacillosporin C**

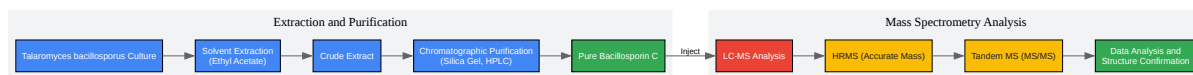
Ion	Calculated Exact Mass (m/z)	Observed Mass (m/z)	Mass Error (ppm)
[M+H] ⁺	499.1080	499.1075	-1.0

Data is hypothetical based on similar compounds and instrument capabilities.[3]

Interpretation of Fragmentation Patterns:

The fragmentation of oxaphenalenone dimers is complex. Based on the analysis of related compounds, the following fragmentation pathways can be anticipated for **Bacillosporin C**. The MS/MS spectrum will likely be characterized by the cleavage of the bonds connecting the two monomeric units and subsequent fragmentations within the individual monomers. Common neutral losses include H₂O, CO, and CO₂.

Visualization of Experimental Workflow

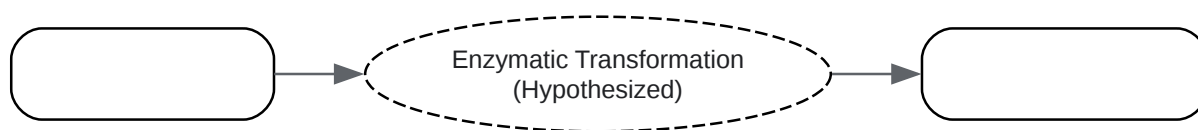


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Caption: Workflow for the characterization of **Bacillosporin C**.

Signaling Pathway (Hypothetical Biosynthetic Relationship)

While the full biosynthetic pathway of **Bacillosporin C** is not detailed in the provided search results, a related study on Bacillosporin D suggests it may be biogenetically produced from **Bacillosporin C** through the transformation of a lactone to an anhydride, a rare natural process.[2]



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Caption: Hypothesized biosynthetic relationship of **Bacillosporin C**.

Conclusion

Mass spectrometry is an indispensable tool for the characterization of complex natural products like **Bacillosporin C**. The combination of LC-MS for separation and initial mass determination, followed by HRMS for accurate mass measurement and MS/MS for fragmentation analysis, provides a robust workflow for confirming the identity and aiding in the structural elucidation of this and related oxaphenalenone dimers. The protocols and data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

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References

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- 3. New Hybrid Phenalenone Dimer, Highly Conjugated Dihydroxylated C28 Steroid and Azaphilone from the Culture Extract of a Marine Sponge-Associated Fungus, *Talaromyces pinophilus* KUFA 1767 - PMC [pmc.ncbi.nlm.nih.gov]
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